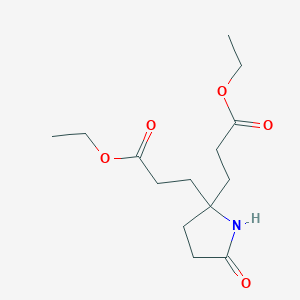

![molecular formula C16H14N4O2S B2476480 Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034472-17-6](/img/structure/B2476480.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a compound that falls under the category of electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis process has been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Chemical Reactions Analysis

Compounds based on the BTZ motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Scientific Research Applications

Molecular Aggregation Studies

Research on thiadiazole derivatives, like the study by Matwijczuk et al. (2016), has explored the solvent effects on molecular aggregation of thiadiazole-based compounds. The study found that the fluorescence emission spectra and circular dichroism (CD) spectra of these compounds in different solvents indicate their aggregation processes, which are significantly influenced by the structure of the substituent group on the molecule. This insight is crucial for understanding the molecular interactions and designing materials with desired optical properties (Matwijczuk et al., 2016).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine has been identified as an important electron acceptor in the development of electrochromic materials. Ming et al. (2015) demonstrated that using thiadiazolo[3,4-c]pyridine can result in fast-switching green electrochromic polymers with low bandgaps, indicating potential for energy-efficient display and smart window technologies (Ming et al., 2015).

Antimicrobial Activity

The synthesis and evaluation of pyridine derivatives for antimicrobial activity represent another research direction. Patel et al. (2011) synthesized various pyridine derivatives and tested them against different strains of bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Organic Semiconductors

Benzo[d][1,2,3]thiadiazole and its isomers have been extensively studied for their application in organic semiconductors. Chen et al. (2016) explored the use of benzo[d][1,2,3]thiadiazole derivatives in semiconducting polymers, showing high performance in devices like transistors and solar cells, highlighting the versatility of thiadiazole-based compounds in advanced electronic applications (Chen et al., 2016).

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

It’s known that btz-based compounds can act as photocatalysts, enabling organic transformations .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .

Result of Action

The compound exhibits aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry . It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound’s use as a potential visible-light organophotocatalyst has been studied . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(11-1-2-14-15(9-11)19-23-18-14)20-8-5-13(10-20)22-12-3-6-17-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYULLAFFJHECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

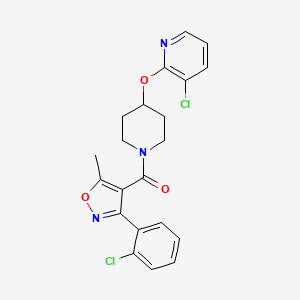

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2476401.png)

![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)

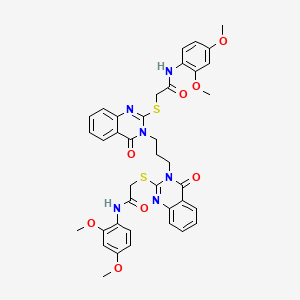

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)

![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)

![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)

![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)

![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)

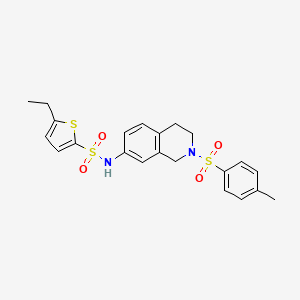

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)